![molecular formula C13H15N3O4 B2517456 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid CAS No. 903857-58-9](/img/structure/B2517456.png)
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid
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Overview
Description
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid, also known as HQB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid acts as a positive allosteric modulator of the AMPA receptor, which is a type of ionotropic glutamate receptor that is involved in synaptic plasticity and learning and memory. 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid binds to a specific site on the AMPA receptor, which enhances the receptor's response to glutamate, leading to increased synaptic transmission.
Biochemical and Physiological Effects:
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid has been shown to have various biochemical and physiological effects, including increased synaptic transmission, enhanced learning and memory, inhibition of cancer cell growth, induction of apoptosis, and inhibition of angiogenesis.
Advantages and Limitations for Lab Experiments
One advantage of using 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid in lab experiments is its specificity for the AMPA receptor, which allows for the selective modulation of synaptic transmission. However, one limitation is the need for specialized equipment and expertise to synthesize and study 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid.
Future Directions
There are many future directions for research on 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid, including the development of new drugs targeting the AMPA receptor, the investigation of 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid's effects on other types of ionotropic glutamate receptors, and the exploration of 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid's potential applications in other fields of scientific research, such as neurodegenerative diseases and psychiatric disorders. Additionally, further studies are needed to fully understand 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid's mechanism of action and its biochemical and physiological effects.
Synthesis Methods
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid can be synthesized using a variety of methods, including the reaction of quinoxaline-2-carboxylic acid with N-(tert-butoxycarbonyl)-L-aspartic acid beta-lactone, followed by deprotection of the tert-butoxycarbonyl group. Another method involves the reaction of quinoxaline-2-carboxylic acid with N-Boc-L-aspartic acid beta-lactone, followed by deprotection of the Boc group.
Scientific Research Applications
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid has been shown to have potential applications in various fields of scientific research, including neuroscience, cancer research, and drug discovery. In neuroscience, 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid has been found to act as a positive allosteric modulator of the AMPA receptor, which is involved in synaptic plasticity and learning and memory. In cancer research, 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In drug discovery, 4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid has been used as a lead compound for the development of new drugs targeting the AMPA receptor.
properties
IUPAC Name |
4-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]butanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O4/c17-11-8-16(10-5-2-1-4-9(10)15-11)13(20)14-7-3-6-12(18)19/h1-2,4-5H,3,6-8H2,(H,14,20)(H,15,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UROSIAYOZMXVPQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC=CC=C2N1C(=O)NCCCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[(3-hydroxyquinoxalin-1(2H)-yl)carbonyl]amino}butanoic acid |
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